Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(2-Cyclopropylethynyl)pyridine
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(2-Cyclopropylethynyl)pyridine
Executive Summary & Strategic Utility
In the landscape of modern drug discovery and materials science, rigid heterocyclic scaffolds are critical for dictating spatial geometry and target affinity. 3-(2-Cyclopropylethynyl)pyridine (CAS: 1221793-76-5) is an advanced chemical building block that leverages an alkyne spacer to lock the orientation between a functionally versatile pyridine ring and a metabolically stable cyclopropyl group[1]. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of its physicochemical properties, structural logic, and a self-validating synthetic protocol for its preparation.
Physicochemical Data & Structural Logic
Understanding the baseline properties of 3-(2-Cyclopropylethynyl)pyridine is essential for downstream processing, purification, and formulation. The compound typically presents as a yellow oil at room temperature and possesses excellent solubility profiles for organic synthesis[1].
Quantitative Property Matrix
| Property | Value |
| CAS Registry Number | 1221793-76-5[1],[2] |
| Molecular Formula | C10H9N[1] |
| Molecular Weight | 143.19 g/mol [1] |
| Boiling Point | 260.1 ± 13.0 °C (at 760 Torr)[1] |
| Density | 1.09 ± 0.1 g/cm³ (at 20 °C)[1] |
| Appearance | Yellow oil / liquid[1] |
| Storage Conditions | Dry environment, 20 to 22 °C[1] |
Structural Domain Analysis
The molecule's architecture is deliberately segmented into three functional domains, each serving a specific mechanistic purpose in medicinal chemistry.
Fig 1. Logical relationship between structural domains and their functional applications.
Synthetic Methodology: Sonogashira Cross-Coupling
The most efficient route to synthesize 3-(2-Cyclopropylethynyl)pyridine is via a Palladium-catalyzed Sonogashira cross-coupling between 3-bromopyridine and cyclopropylacetylene[3].
Causality Behind Experimental Choices
As an Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe:
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Catalyst System (Pd(CF₃COO)₂ / PPh₃): The electron-deficient nature of the pyridine ring can slow down the initial oxidative addition step[4]. A highly active Pd(II) source combined with a strong σ-donating ligand like Triphenylphosphine (PPh₃) accelerates the insertion into the C-Br bond[3].
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Co-Catalyst (CuI): Copper(I) iodide is required to form the intermediate copper acetylide with cyclopropylacetylene. This intermediate undergoes transmetalation with the Palladium complex much faster than the terminal alkyne alone[4].
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Base and Solvent (Et₃N / DMF): Triethylamine (Et₃N) serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the HBr byproduct. Dimethylformamide (DMF) provides a highly polar environment that stabilizes the charged transition states during the catalytic cycle[3].
Experimental Workflow Diagram
Fig 2. Experimental workflow for the Sonogashira synthesis of 3-(2-Cyclopropylethynyl)pyridine.
Step-by-Step Protocol
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Preparation: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%)[3].
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Atmosphere Exchange: Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) via three freeze-pump-thaw cycles. Note: Strict anaerobic conditions are mandatory to prevent the oxidative homocoupling of the alkyne (Glaser coupling)[4].
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Solvent & Alkyne Addition: Inject anhydrous DMF (2.0 mL/mmol) and Et₃N (1.0 mL/mmol) through a septum, followed by the dropwise addition of cyclopropylacetylene (1.2 equiv)[3],[4].
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Thermal Activation: Heat the reaction mixture to 80–100 °C and maintain stirring for 3 to 12 hours[3],[4].
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Quench & Workup: Cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl to complex and remove the copper salts. Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the product as a yellow oil[1].
In-Process Quality Control (IPQC) & Self-Validation
To ensure the protocol is a self-validating system, implement the following checks:
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Pre-Reaction Visual Check: Ensure the CuI powder is stark white or faint yellow. Green or brown discoloration indicates oxidation to Cu(II), which will actively destroy your alkyne via homocoupling[4].
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In-Process TLC: Monitor the disappearance of the UV-active 3-bromopyridine spot. The product spot will typically run slightly higher (less polar) than the starting material on silica gel.
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Post-Reaction GC-MS: Validate the exact mass of the isolated oil. A dominant peak at m/z 143.19 confirms the successful cross-coupling, while a peak at m/z 130 would indicate unwanted alkyne homocoupling.
Handling, Storage, and Stability
Due to its liquid state and the presence of the alkyne moiety, 3-(2-Cyclopropylethynyl)pyridine should be handled with standard laboratory PPE. To maintain maximum shelf life and prevent gradual degradation or polymerization, store the compound in a tightly sealed container in a dry environment at controlled room temperature (20 to 22 °C), preferably under an inert blanket of Argon or Nitrogen[1].
References
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3-(2-Cyclopropylethynyl)pyridine: Advanced Chemical Compound Source: Neocities URL:1
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Products - Hoffman Fine Chemicals Source: Hoffman Fine Chemicals URL:2
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Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines Source: Benchchem URL:3
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Dealing with the Low Reactivity of 3-Amino-5-bromopyridine in Coupling Reactions Source: Benchchem URL:4
